molecular formula C18H20N2O4S B299793 N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide

Cat. No. B299793
M. Wt: 360.4 g/mol
InChI Key: VYVDAYMGVDTUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide, also known as MDBF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDBF belongs to the family of sulfonamides, which are widely used in medicine as antibiotics and diuretics. However, MDBF has a unique chemical structure that makes it a promising candidate for developing new drugs for a variety of diseases.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the growth and spread of cancer cells. Additionally, N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide has been shown to bind to certain receptors in the brain, which may explain its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide has been shown to have a variety of biochemical and physiological effects in the body. In addition to its potential anti-cancer and neuroprotective effects, N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide has been shown to have anti-inflammatory properties. Additionally, N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide has been shown to have a positive effect on glucose metabolism, which may make it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide has been shown to have low toxicity, making it a safe compound to use in animal studies. However, one limitation of N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide is its low solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide. One area of research is the development of new derivatives of N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide with improved potency and selectivity. Additionally, researchers are investigating the use of N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research to fully understand the mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide and its potential use in treating a variety of diseases.

Synthesis Methods

N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide can be synthesized using a multi-step process that involves the reaction of dibenzo[b,d]furan with piperidine and sulfonamide. The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide has been optimized in recent years to improve the yield and purity of the compound. The use of advanced analytical techniques, such as NMR spectroscopy and X-ray crystallography, has allowed researchers to confirm the chemical structure of N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide and its derivatives.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is the development of new drugs for cancer treatment. N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development. Additionally, N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-(2-methoxydibenzo[b,d]furan-3-yl)-1-piperidinesulfonamide

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)piperidine-1-sulfonamide

InChI

InChI=1S/C18H20N2O4S/c1-23-18-11-14-13-7-3-4-8-16(13)24-17(14)12-15(18)19-25(21,22)20-9-5-2-6-10-20/h3-4,7-8,11-12,19H,2,5-6,9-10H2,1H3

InChI Key

VYVDAYMGVDTUOF-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)N4CCCCC4

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.